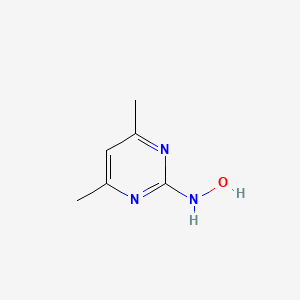
1-Ethyl-4-methylcyclohexa-1,4-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-4-methylcyclohexa-1,4-diene is an organic compound belonging to the class of cyclohexadienes It is characterized by a six-membered ring containing two double bonds, with ethyl and methyl substituents at the 1 and 4 positions, respectively
準備方法
Synthetic Routes and Reaction Conditions: 1-Ethyl-4-methylcyclohexa-1,4-diene can be synthesized through several methods. One common approach involves the alkylation of cyclohexa-1,4-diene derivatives. For instance, the mesomeric anions generated from 1-methoxycyclohexa-1,4-diene can be alkylated using potassium amide in liquid ammonia, followed by hydrolysis to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves catalytic processes. Transition-metal-free ionic transfer processes have been explored, where adequately substituted cyclohexa-1,4-dienes are used as surrogates for hazardous chemicals in various catalytic cycles .
化学反応の分析
Types of Reactions: 1-Ethyl-4-methylcyclohexa-1,4-diene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclohexadienones.
Reduction: Reduction reactions can convert the diene to cyclohexane derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the ethyl and methyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation can be achieved using halogens like bromine or chlorine under controlled conditions.
Major Products:
Oxidation: Cyclohexadienones.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated cyclohexadienes.
科学的研究の応用
1-Ethyl-4-methylcyclohexa-1,4-diene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.
Industry: It is used in the production of polymers and other industrial chemicals
作用機序
The mechanism of action of 1-ethyl-4-methylcyclohexa-1,4-diene involves its ability to participate in various chemical reactions due to the presence of conjugated double bonds. These double bonds allow the compound to undergo electrophilic addition reactions, forming carbocation intermediates that can further react to yield various products. The stability of these intermediates is influenced by resonance effects .
類似化合物との比較
1-Methyl-1,4-cyclohexadiene: Similar in structure but lacks the ethyl group.
2,5-Dihydrotoluene: Another cyclohexadiene derivative with different substitution patterns
特性
分子式 |
C9H14 |
|---|---|
分子量 |
122.21 g/mol |
IUPAC名 |
1-ethyl-4-methylcyclohexa-1,4-diene |
InChI |
InChI=1S/C9H14/c1-3-9-6-4-8(2)5-7-9/h4,7H,3,5-6H2,1-2H3 |
InChIキー |
NOOHVGUCBIRFMF-UHFFFAOYSA-N |
正規SMILES |
CCC1=CCC(=CC1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



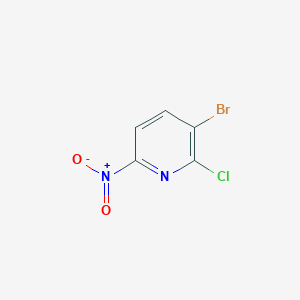
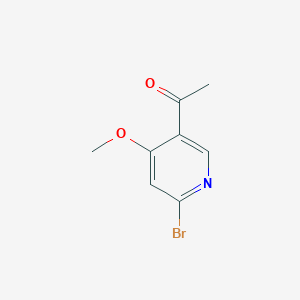

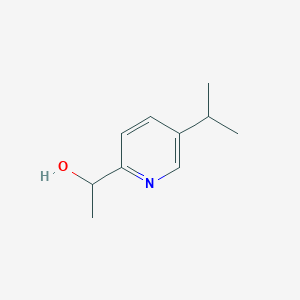
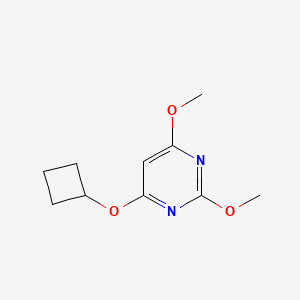
![7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B13117699.png)

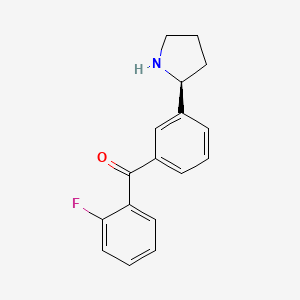
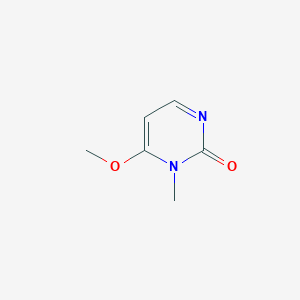
![2-Propen-1-ol, 3-[3-(trifluoromethyl)phenyl]-, (2Z)-](/img/structure/B13117728.png)

